molecular formula C15H18N4O B2362440 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine CAS No. 339103-89-8

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine

Cat. No.: B2362440
CAS No.: 339103-89-8
M. Wt: 270.336
InChI Key: NWAPRKDJODCQJF-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a methyl group, a 4-methylphenyl group, and a morpholino group

Scientific Research Applications

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their chemical structure and the biological system in which they are acting . Some compounds may act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely depending on their specific chemical structure . Some compounds may be toxic or hazardous to the environment, while others may be relatively safe . It’s important to consult the appropriate safety data sheets (SDS) for specific information .

Future Directions

The future directions for the study of similar compounds could include the development of new synthetic methods, the exploration of their biological activity, and their potential applications in various fields such as medicine and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with morpholine and methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-phenyl-1,2,4-triazine: Lacks the morpholino group, resulting in different chemical and biological properties.

    3-(4-Methylphenyl)-5-morpholino-1,2,4-triazine: Lacks the methyl group on the triazine ring, which may affect its reactivity and interactions.

    5-Morpholino-1,2,4-triazine: Lacks both the methyl and 4-methylphenyl groups, leading to distinct properties.

Uniqueness

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is unique due to the presence of both the morpholino group and the 4-methylphenyl group, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAPRKDJODCQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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